5-{[6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one 5-{[6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15357166
InChI: InChI=1S/C22H20ClN7O/c1-12-9-13(2)30(27-12)21-20(25-16-7-5-14(23)10-17(16)26-21)24-15-6-8-18-19(11-15)29(4)22(31)28(18)3/h5-11H,1-4H3,(H,24,25)
SMILES:
Molecular Formula: C22H20ClN7O
Molecular Weight: 433.9 g/mol

5-{[6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

CAS No.:

Cat. No.: VC15357166

Molecular Formula: C22H20ClN7O

Molecular Weight: 433.9 g/mol

* For research use only. Not for human or veterinary use.

5-{[6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one -

Specification

Molecular Formula C22H20ClN7O
Molecular Weight 433.9 g/mol
IUPAC Name 5-[[6-chloro-3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-yl]amino]-1,3-dimethylbenzimidazol-2-one
Standard InChI InChI=1S/C22H20ClN7O/c1-12-9-13(2)30(27-12)21-20(25-16-7-5-14(23)10-17(16)26-21)24-15-6-8-18-19(11-15)29(4)22(31)28(18)3/h5-11H,1-4H3,(H,24,25)
Standard InChI Key LEFCLYHWEGQUAL-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1C2=NC3=C(C=CC(=C3)Cl)N=C2NC4=CC5=C(C=C4)N(C(=O)N5C)C)C

Introduction

Structural Analysis and Nomenclature

Core Architecture

The molecule features a quinoxaline backbone substituted at position 3 with a 3,5-dimethylpyrazole group and at position 6 with chlorine. A benzimidazolone moiety connects via an amino bridge at quinoxaline’s position 2, with N-methyl groups at positions 1 and 3 of the benzimidazole ring (Fig. 1) . This design leverages:

  • Quinoxaline’s π-π stacking capability for kinase binding pocket interactions

  • Pyrazole’s metabolic stability through dimethyl substitution

  • Benzimidazolone’s hydrogen-bond donor/acceptors for target engagement

Stereoelectronic Properties

Computational modeling reveals:

  • Dipole moment: 5.2 D (enhanced solubility vs. purely aromatic analogs)

  • LogP: 2.8 ± 0.3 (optimal for blood-brain barrier penetration)

  • PSA: 98 Ų (balances permeability and target binding)

Synthetic Methodology

Key Reaction Steps

The synthesis employs a four-step sequence (Table 1):

Table 1. Synthetic Route Optimization

StepReaction TypeConditionsYield (%)
1Pyrazole-quinoxaline couplingCuI/Et<sub>3</sub>N, DMF, 80°C78
2ChlorinationPOCl<sub>3</sub>, reflux92
3Benzimidazolone formationZnO/H<sub>2</sub>O<sub>2</sub>, RT 85
4N-MethylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF89

The ZnO/H<sub>2</sub>O<sub>2</sub> system proved critical for benzimidazolone cyclization, achieving 85% yield at room temperature versus 45-60% with traditional acid catalysts .

Physicochemical Characterization

Spectral Data

  • <sup>1</sup>H NMR (500 MHz, DMSO-d<sub>6</sub>)
    δ 8.42 (s, 1H, NH), 7.89–7.21 (m, 6H, aromatic), 3.51 (s, 6H, N-CH<sub>3</sub>), 2.44 (s, 6H, pyrazole-CH<sub>3</sub>) .

  • IR (KBr)
    1675 cm<sup>-1</sup> (C=O stretch), 1580 cm<sup>-1</sup> (C=N quinoxaline), 1245 cm<sup>-1</sup> (C-N benzimidazole) .

Crystallographic Analysis

Single-crystal X-ray diffraction (CCDC 797712 analog) confirmed:

  • Dihedral angle: 38° between quinoxaline and benzimidazole planes

  • H-bond network: N-H⋯O=C (2.89 Å) stabilizing the folded conformation .

Biological Activity Profile

Kinase Inhibition

In a panel of 12 kinases, the compound showed:

  • CDK2 IC<sub>50</sub>: 177 nM (vs. Roscovitine 141 nM)

  • Selectivity ratio: >50× vs. CDK1/4/6
    MD simulations revealed hydrophobic interactions with Ile10, Val18, and a key H-bond with Asp145 .

Antiproliferative Effects

Table 2. Cell Viability Assays

Cell LineIC<sub>50</sub> (nM)Selectivity Index (vs. Wi-38)
A549 (NSCLC)546.64
MCF-7 (Breast)2101.72
HepG2 (Liver)4800.89

Mechanistic studies showed G1/S phase arrest (78% cells at 100 nM) and caspase-3 activation (3.8-fold vs. control) .

ADMET Predictions

Computational Profiling

  • CYP3A4 inhibition: Moderate (IC<sub>50</sub> = 4.2 μM)

  • hERG binding: pIC<sub>50</sub> = 5.1 (low arrhythmia risk)

  • Ames test prediction: Negative (no mutagenic alerts)

Solubility/Permeability

  • PAMPA permeability: 12 × 10<sup>-6</sup> cm/s

  • Aqueous solubility: 89 μM (pH 7.4)
    These properties suggest suitability for oral administration with formulation optimization.

Structure-Activity Relationships

Key modifications altering activity:

  • Pyrazole 3,5-dimethyl groups: Removal decreases CDK2 affinity 7-fold

  • Benzimidazole N-methylation: Critical for metabolic stability (t<sub>1/2</sub> increased from 1.2 to 4.7 h in microsomes)

  • Quinoxaline 6-chloro: Replacement with -OCH<sub>3</sub> abolishes antiproliferative activity

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